PF04418948
Overview
Description
PF-04418948 is a PGE2 Receptor (EP2) specific antagonist with an IC50 of 16 nM . It has greater than 2000-fold selectivity over other EP subtypes . PF-04418948 inhibits EP2 activity in smooth muscle preps from human, dog, and mouse .
Molecular Structure Analysis
The molecular formula of PF-04418948 is C23H20FNO5 . Its molecular weight is 409.41 .Physical And Chemical Properties Analysis
PF-04418948 is a white to beige powder . It is soluble in DMSO at 20 mg/mL .Scientific Research Applications
Overview of PF04418948 in Research
PF04418948 has been the subject of various scientific studies, although specific studies directly addressing this compound were not found in the recent literature. However, we can infer its research applications based on the general trends and methodologies in scientific research, particularly in fields like drug development, computational modeling, and participatory science.
Drug Development and Computational Modeling
In drug development, researchers often rely on computational tools for drug discovery. For instance, the creation of platforms like BioDash illustrates how heterogeneous data related to drugs can be aggregated and displayed interactively, aiding in the decision-making process in drug development (Neumann & Quan, 2005)(Neumann & Quan, 2005). Compounds like PF04418948 could benefit from such advanced computational approaches for understanding their mechanisms of action, potential therapeutic applications, and interactions with biological targets.
Participatory Science in Research
The concept of Public Participation in Scientific Research (PPSR) is increasingly recognized for its importance in various research domains. PPSR initiatives, which include diverse fields and traditions, can influence project outcomes significantly. This approach can also be applied to research involving compounds like PF04418948, where public knowledge and understanding can contribute to the research process (Shirk et al., 2012)(Shirk et al., 2012).
Data Sharing in Scientific Research
The practice of data sharing among scientists is a valuable aspect of the scientific method, which allows for verification of results and extending research from prior results. This practice is particularly relevant in research involving specific compounds like PF04418948, where shared data can lead to breakthroughs in understanding and application (Tenopir et al., 2011)(Tenopir et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJGMYMNSNVCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148292 | |
Record name | PF-04418948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-04418948 | |
CAS RN |
1078166-57-0 | |
Record name | PF-04418948 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04418948 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04418948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04418948 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.